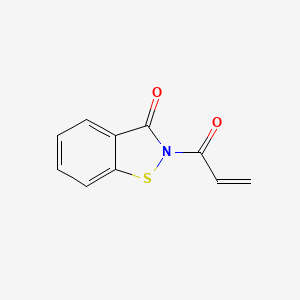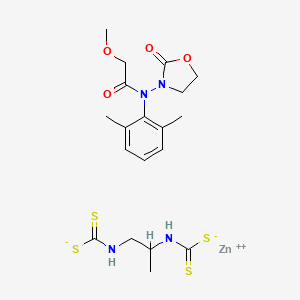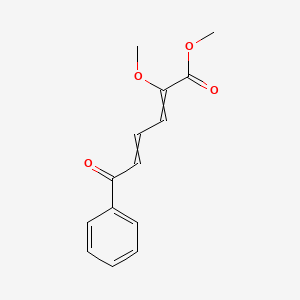
Methyl 2-methoxy-6-oxo-6-phenylhexa-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methoxy-6-oxo-6-phenylhexa-2,4-dienoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-methoxy-6-oxo-6-phenylhexa-2,4-dienoate can be synthesized through the reduction of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid using specific reducing enzymes. The reaction typically requires the presence of NADPH as a cofactor and is carried out under controlled pH conditions, usually between pH 5 and 7 .
Industrial Production Methods
Industrial production of this compound may involve similar enzymatic reduction processes, scaled up to meet production demands. The use of bioreactors and optimized reaction conditions ensures efficient conversion and high yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-methoxy-6-oxo-6-phenylhexa-2,4-dienoate undergoes various chemical reactions, including reduction, hydrolysis, and substitution. The compound is particularly known for its reduction reactions, where it is converted into different derivatives depending on the reducing agents and conditions used .
Common Reagents and Conditions
Reduction: NADPH and specific reducing enzymes such as HOPDA reducing enzyme III.
Hydrolysis: Water and acidic or basic catalysts.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Reduction: 2-methoxy-6-oxo-6-phenylhexa-2-enoic acid methyl ester.
Hydrolysis: Benzoic acid and 2-hydroxy-2,4-pentadienoic acid.
Applications De Recherche Scientifique
Methyl 2-methoxy-6-oxo-6-phenylhexa-2,4-dienoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 2-methoxy-6-oxo-6-phenylhexa-2,4-dienoate involves its interaction with specific enzymes that catalyze its reduction and hydrolysis. The compound undergoes keto-enol tautomerization, followed by nucleophilic attack by the enzyme’s active site residues, leading to the formation of intermediate products . The final products are released after further enzymatic reactions, regenerating the free enzyme .
Comparaison Avec Des Composés Similaires
Methyl 2-methoxy-6-oxo-6-phenylhexa-2,4-dienoate can be compared with similar compounds such as:
2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid: The parent compound from which it is derived.
Methyl benzoylformate: Another aromatic ester with similar reactivity.
2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate: A closely related compound with similar chemical properties.
The uniqueness of this compound lies in its specific enzymatic reduction pathway and the resulting methyl ester form, which exhibits distinct chemical behavior and applications .
Propriétés
Numéro CAS |
104514-15-0 |
|---|---|
Formule moléculaire |
C14H14O4 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
methyl 2-methoxy-6-oxo-6-phenylhexa-2,4-dienoate |
InChI |
InChI=1S/C14H14O4/c1-17-13(14(16)18-2)10-6-9-12(15)11-7-4-3-5-8-11/h3-10H,1-2H3 |
Clé InChI |
QUNLTSNVNDGBAE-UHFFFAOYSA-N |
SMILES canonique |
COC(=CC=CC(=O)C1=CC=CC=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Butanoyl-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B14339599.png)
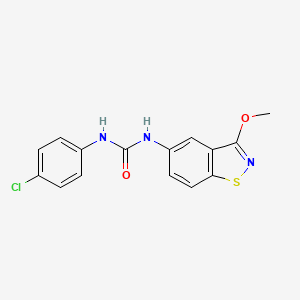
![1-Azabicyclo[3.2.1]octane-7-carboxamide](/img/structure/B14339620.png)

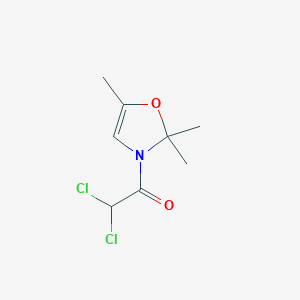
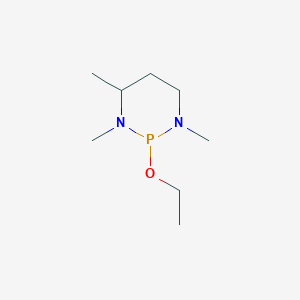
![3-[(4-Phenylpiperidin-1-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B14339648.png)
![[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B14339651.png)
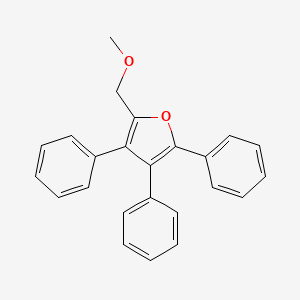
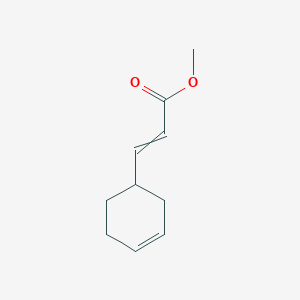
![1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14339668.png)
![1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene](/img/structure/B14339676.png)
